REACTION_CXSMILES
|
[C:1]([C:3]1([C:9](OC)=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].CO.[BH4-].[Li+]>O1CCCC1>[OH:10][CH2:9][C:3]1([C:1]#[N:2])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:2.3|
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Name
|
|
Quantity
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8.54 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCCC1)C(=O)OC
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Name
|
|
Quantity
|
3.1 mL
|
Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
19 mL
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Type
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reactant
|
Smiles
|
[BH4-].[Li+]
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was heated
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Type
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TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The mixture was quenched by the slow addition of saturated aqueous ammonium chloride (5 mL)
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Type
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ADDITION
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Details
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The mixture was diluted with ethyl acetate (400 mL)
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Type
|
WASH
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Details
|
washed with a 2:1 mixture of saturated aqueous ammonium chloride and water (2×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |